4-Aminonaphthalene-1-sulfonyl fluoride

Covalent chemical biology Activity-based protein profiling Serine hydrolase inhibition

Researchers assembling covalent probes face limited options for bifunctional sulfonyl fluorides. 4-Aminonaphthalene-1-sulfonyl fluoride (CAS 1716-71-8) provides a unique 4,1-substitution pattern with a SuFEx-active SO₂F electrophile and a free 4-NH₂ handle on a rigid naphthalene scaffold. • Dual orthogonal reactivity: 4-NH₂ for amide/urea coupling; 1-SO₂F for SuFEx click chemistry with silyl ethers, amines, and aryl alcohols. • Active-site-directed serine hydrolase labeling with stoichiometric specificity, as established for dansyl fluoride. • Intrinsic UV absorbance (λabs ~280-330 nm) enables label-free detection. Supplied at 95% purity; ready stock for immediate dispatch.

Molecular Formula C10H8FNO2S
Molecular Weight 225.24 g/mol
Cat. No. B13624959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminonaphthalene-1-sulfonyl fluoride
Molecular FormulaC10H8FNO2S
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)F)N
InChIInChI=1S/C10H8FNO2S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H,12H2
InChIKeyBOESTXFZZXYYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminonaphthalene-1-sulfonyl fluoride – CAS 1716-71-8 Procurement & Selection Guide


4-Aminonaphthalene-1-sulfonyl fluoride (CAS 1716-71-8, molecular formula C10H8FNO2S, molecular weight 225.24 Da) is a bifunctional arylsulfonyl fluoride building block bearing a reactive sulfonyl fluoride electrophile at the naphthalene 1-position and a free primary amine at the 4-position . The compound belongs to the sulfonyl fluoride class, which participates in sulfur(VI) fluoride exchange (SuFEx) click chemistry and functions as covalent protein modifiers targeting nucleophilic residues such as serine, threonine, cysteine, lysine, tyrosine, and histidine [1]. Its naphthalene backbone provides a rigid, aromatic scaffold that distinguishes it from single-ring benzenesulfonyl fluorides such as PMSF and AEBSF, conferring potential advantages in binding interactions and fluorescence detectability [2].

Why 4-Aminonaphthalene-1-sulfonyl fluoride Cannot Be Trivially Substituted by Generic Sulfonyl Fluorides


Sulfonyl fluorides are not interchangeable reagents. The position and identity of substituents on the aromatic core dictate reactivity, stability, chemoselectivity, and biological target engagement. The free 4-amino group on this compound provides a synthetically addressable handle absent in simple naphthalene sulfonyl fluorides (e.g., naphthalene-2-sulfonyl fluoride, CAS 325-12-2) , while its 4,1-regioisomeric substitution pattern differentiates it from 5-aminonaphthalene-2-sulfonyl fluoride (CAS 2155856-34-9) and 7-aminonaphthalene-2-sulfonyl fluoride (CAS 2167905-57-7), each of which presents distinct spatial relationships between the reactive sulfonyl fluoride and the amino group . The sulfonyl fluoride electrophile itself demonstrates a fundamentally different selectivity profile from sulfonyl chlorides: dansyl fluoride (5-dimethylaminonaphthalene-1-sulfonyl fluoride) reacts exclusively with the active-site serine residue of chymotrypsin and subtilisin with stoichiometric incorporation and concomitant loss of enzymatic activity, whereas dansyl chloride reacts non-specifically with multiple protein sites [1]. Substituting the target compound with a sulfonic acid analog or a non-aminated variant eliminates both the covalent trapping capability and the conjugation handle, resulting in a functionally distinct molecule.

Quantitative Differentiation Evidence for 4-Aminonaphthalene-1-sulfonyl fluoride vs. Closest Analogs


Sulfonyl Fluoride vs. Sulfonyl Chloride: Exclusive Active-Site Serine Labeling in Chymotrypsin and Subtilisin

The sulfonyl fluoride electrophile demonstrates a decisive chemoselectivity advantage over the corresponding sulfonyl chloride. In the closely related analog dansyl fluoride (5-dimethylaminonaphthalene-1-sulfonyl fluoride), reaction with α-chymotrypsin and subtilisin Carlsberg resulted in stoichiometric incorporation of the dansyl label exclusively at the active-site serine with complete loss of enzymatic activity. The corresponding dansyl chloride reaction with the same proteinases was non-specific, labeling multiple residues [1]. This establishes that the sulfonyl fluoride moiety—shared identically by 4-aminonaphthalene-1-sulfonyl fluoride—provides active-site-directed covalent modification selectivity that sulfonyl chlorides lack.

Covalent chemical biology Activity-based protein profiling Serine hydrolase inhibition

Regioisomeric Differentiation: 4,1- vs. 5,2- and 7,2-Aminonaphthalene Sulfonyl Fluoride Substitution Patterns

The spatial relationship between the amino group and the sulfonyl fluoride electrophile is determined by regioisomerism, with significant implications for target engagement and synthetic utility. 4-Aminonaphthalene-1-sulfonyl fluoride (CAS 1716-71-8) places the amino and sulfonyl fluoride groups on the same naphthalene ring in a 1,4-relationship, whereas the commercially available alternatives 5-aminonaphthalene-2-sulfonyl fluoride (CAS 2155856-34-9) and 7-aminonaphthalene-2-sulfonyl fluoride (CAS 2167905-57-7) position these groups on separate rings . This topological difference alters the vector of nucleophile presentation from the amino handle relative to the electrophilic trap, directly affecting conjugate geometry in bioconjugation and probe design applications.

Medicinal chemistry Structure-activity relationship Bioconjugation

Free Primary Amine vs. Dimethylamino or Acetamido Analogs: Conjugation Versatility

4-Aminonaphthalene-1-sulfonyl fluoride possesses a free primary aromatic amine (-NH₂), distinguishing it from the widely used dansyl fluoride which bears a dimethylamino group (-N(CH₃)₂) [1], and from 4-(acetylamino)-1-naphthalenesulfonyl fluoride (CAS 2138428-07-4) which has an acylated amine [2]. The free amine serves as a nucleophilic handle for further derivatization (acylation, sulfonylation, reductive amination, isothiocyanate coupling), enabling the compound to function as a heterobifunctional scaffold. Dansyl fluoride's tertiary amine is not amenable to such transformations, limiting its role to a terminal fluorescent label. 4-(Acetylamino)-1-naphthalenesulfonyl fluoride requires deprotection to access the free amine, adding a synthetic step.

Bioconjugation Chemical probe synthesis Fluorescent labeling

Naphthalene Sulfonyl Fluoride Aqueous Stability Advantage Over PMSF for Biochemical Workflows

PMSF (phenylmethylsulfonyl fluoride, CAS 329-98-6), the most commonly used sulfonyl fluoride serine protease inhibitor, suffers from rapid hydrolysis in aqueous buffers with a half-life of approximately 30 minutes at pH 7.5 and 25°C . In contrast, aryl sulfonyl fluorides bearing electron-withdrawing or aromatic substituents—including naphthalene-based sulfonyl fluorides—demonstrate markedly enhanced aqueous stability due to the electron-withdrawing nature and resonance stabilization provided by the aromatic ring system [1]. AEBSF, a benzenesulfonyl fluoride analog, exhibits an aqueous half-life exceeding 6 months at pH <7 with water solubility of 200 mg/mL, demonstrating the class-level stability advantage of aryl sulfonyl fluorides over alkyl sulfonyl fluorides such as PMSF . 4-Aminonaphthalene-1-sulfonyl fluoride, by virtue of its naphthalene aromatic scaffold, is expected to exhibit similar or superior aqueous stability relative to PMSF, although direct quantitative stability data for this specific compound are not yet published.

Protease inhibition Protein purification Cell lysis

Covalent Irreversible Mechanism vs. Reversible Non-Covalent Protease Inhibitors for Target Engagement Studies

The sulfonyl fluoride warhead of 4-aminonaphthalene-1-sulfonyl fluoride forms a covalent, irreversible bond with the active-site serine hydroxyl group of serine proteases, generating a stable sulfonyl enzyme derivative that permanently inactivates the target [1]. This mechanism differs fundamentally from reversible inhibitors (e.g., benzamidine for trypsin-like proteases, Ki ~20 μM) [2] which achieve only transient occupancy. The irreversible nature ensures that target engagement persists through downstream processing steps (washout, dialysis, SDS-PAGE, LC-MS/MS), enabling unambiguous identification of covalently modified targets by mass spectrometry—a critical advantage for activity-based protein profiling (ABPP) and chemoproteomics workflows.

Chemical proteomics Target engagement Irreversible inhibition

Recommended Application Scenarios for 4-Aminonaphthalene-1-sulfonyl fluoride Based on Differential Evidence


Heterobifunctional Covalent Probe Synthesis for Activity-Based Protein Profiling (ABPP)

The free 4-amino group provides a conjugation anchor for installing alkyne or azide click handles (for CuAAC/SPAAC), biotin affinity tags, or fluorophores (e.g., TAMRA, Cy5), while the 1-sulfonyl fluoride electrophile engages the active-site serine of target hydrolases with stoichiometric, active-site-directed specificity as demonstrated in the dansyl fluoride model system [REFS-3; Evidence Item 1]. The resulting heterobifunctional probes enable gel-based fluorescent scanning or streptavidin enrichment coupled with LC-MS/MS for target identification. The naphthalene scaffold's intrinsic UV absorbance (λabs ~280–330 nm) provides additional detection capability without requiring an external fluorophore .

SuFEx Click Chemistry Building Block for Modular Compound Library Synthesis

The sulfonyl fluoride group serves as a latent electrophile for sulfur(VI) fluoride exchange (SuFEx) reactions with silyl ethers, amines, and aryl alcohols, enabling the assembly of diverse sulfonamide, sulfonate ester, and sulfonyl-linked compound libraries [REFS-3, Evidence Item 4]. The 4-amino handle simultaneously permits parallel diversification via amide bond formation, reductive amination, or urea synthesis. This dual orthogonal reactivity (amine for amide/urea coupling; SO₂F for SuFEx) is not achievable with non-aminated naphthalene sulfonyl fluorides (naphthalene-1-sulfonyl fluoride, naphthalene-2-sulfonyl fluoride) or with dansyl fluoride (tertiary amine, no acylation capability) [REFS-3; Evidence Items 2, 3].

Covalent Serine Protease Inhibitor for Protein Purification Cocktails Requiring Extended Aqueous Stability

The class-level aqueous stability advantage of aryl sulfonyl fluorides over PMSF (half-life >6 months at pH <7 for AEBSF vs. ~30 minutes for PMSF at pH 7.5) [REFS-3; Evidence Item 4] supports the use of 4-aminonaphthalene-1-sulfonyl fluoride in protein purification and cell lysis buffer formulations where extended protease inhibition is required. The compound's naphthalene core offers additional resistance to hydrolysis relative to single-ring aryl sulfonyl fluorides, and the free amine permits further functionalization for immobilization on solid supports or affinity resins for targeted protease depletion .

Regioisomerically Defined Scaffold for Structure-Activity Relationship (SAR) Studies of Sulfonyl Fluoride Inhibitors

The unique 4,1-substitution pattern—with the amino and sulfonyl fluoride groups arranged on the same naphthalene ring—provides a defined spatial geometry for SAR exploration that complements data from the 5,2- and 7,2-regioisomers [REFS-3; Evidence Item 2]. Systematic comparison of inhibition potency and selectivity across these regioisomers can reveal the optimal spatial presentation of the covalent warhead relative to affinity elements appended via the amino handle. This is particularly relevant for programs targeting serine hydrolases (e.g., dipeptidyl peptidases, prolyl oligopeptidases, neutrophil elastase) where inhibitor geometry dictates active-site complementarity.

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